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Abstract
The formanilide functional group, characterized by a formyl group attached to the nitrogen atom

of an aniline derivative, is a cornerstone of synthetic organic chemistry. Its versatile reactivity

allows it to serve as a crucial intermediate in the synthesis of a wide array of pharmaceuticals,

agrochemicals, and materials.[1][2][3] This guide provides a comprehensive exploration of the

formanilide functional group, delving into its synthesis, key transformations, and the

mechanistic underpinnings of its reactivity. Particular emphasis is placed on its role in seminal

name reactions and its utility as a directing group in electrophilic aromatic substitution, offering

field-proven insights for professionals in chemical research and drug development.

Introduction to the Formanilide Functional Group
Formanilide, or N-phenylformamide, is the simplest aromatic formamide, consisting of a phenyl

group bonded to the nitrogen of a formamide.[2][4][5] This seemingly simple structure belies a

rich and diverse chemical reactivity that has been harnessed by chemists for over a century.

The interplay between the electron-donating nitrogen lone pair and the electron-withdrawing

carbonyl group, in conjunction with the aromatic ring, dictates its chemical behavior. This

duality allows the formanilide moiety to participate in a variety of transformations, acting as a

precursor to isocyanides, a substrate in formylation and cyclization reactions, and a directing

group in the functionalization of aromatic rings.[1][2][3] Its importance is underscored by its role
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as a key intermediate in the production of fungicides like mepanipyrim and as a building block

for complex heterocyclic systems.[1][2]

Physical and Chemical Properties of Formanilide:

Property Value Reference

Molecular Formula C7H7NO [2][4][6]

Molar Mass 121.14 g/mol [2]

Appearance
Colorless to white crystalline

solid
[2][6][7]

Melting Point 46-48 °C [7]

Boiling Point 271 °C [2]

Solubility Soluble in water [6][7]

Synthesis of Formanilides
The preparation of formanilides can be achieved through several reliable methods, with the

choice of method often depending on the scale of the reaction and the nature of the aniline

substrate.

Formylation with Formic Acid
The most direct and classical method for synthesizing formanilides is the reaction of an aniline

with formic acid.[8] This condensation reaction typically requires heating to drive off the water

formed.[3] To facilitate water removal and improve yields, azeotropic distillation with a solvent

like toluene is often employed.[3][9]

Experimental Protocol: Synthesis of N-Methylformanilide from N-Methylaniline and Formic

Acid[9]

Combine 321 g (3 moles) of methylaniline, 300 g of 85-90% formic acid, and 1.8 L of toluene

in a round-bottomed flask fitted with a distillation apparatus.
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Heat the solution to a slow distillation. The azeotrope of water and toluene will distill at 87-88

°C.

Continue distillation until all the water is removed, at which point the vapor temperature will

rise to 108-110 °C. This typically takes 5-6 hours and will yield approximately 1.5 L of toluene

in the distillate.

The remaining solution is then distilled under reduced pressure to yield N-methylformanilide.

Transamidation with Dimethylformamide (DMF)
An alternative approach involves the transamidation reaction between an aniline and N,N-

dimethylformamide (DMF). This method can be advantageous as it avoids the use of corrosive

formic acid. The reaction is typically catalyzed by an acid, such as acetic acid, and requires

heating under reflux.[10]

Experimental Protocol: Synthesis of Formanilide from Aniline and DMF[10]

In a reaction vessel, combine aniline and DMF in a molar ratio of 1:1 to 1:5.

Add a catalytic amount of acetic acid.

Heat the mixture to reflux and maintain for 5-9 hours.

After the reaction is complete, the formanilide product is isolated through standard workup

procedures.

Catalytic N-Formylation using CO2
In a greener and more sustainable approach, carbon dioxide can be utilized as a C1 source for

the N-formylation of anilines.[11][12] These reactions often require a catalyst, such as a

copper-based heterogeneous catalyst, and a reducing agent.[11] This method is part of a

growing field of research focused on CO2 utilization in chemical synthesis.[12][13]

Key Reactions of the Formanilide Functional Group
The formanilide moiety is a versatile functional group that participates in a range of important

chemical transformations.
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The Vilsmeier-Haack Reaction: A Gateway to Aryl
Aldehydes
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic

compounds.[14][15][16][17] In this reaction, a substituted formamide, such as N-

methylformanilide or DMF, reacts with phosphorus oxychloride (POCl3) to generate a

chloroiminium ion, known as the Vilsmeier reagent.[14][16][17] This electrophilic species then

attacks an electron-rich aromatic ring, leading to the formation of an aryl aldehyde after

hydrolysis.[14][16]

The formanilide itself can act as the formylating agent. For instance, the reaction of N-

methylformanilide and phosphorus oxychloride with a reactive arene like anthracene yields the

corresponding aldehyde.[14]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent: The substituted formamide reacts with POCl3 to form

the electrophilic chloroiminium ion.[14][16][17]

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier

reagent, followed by elimination of a proton to restore aromaticity. The resulting iminium ion

is then hydrolyzed during workup to yield the aldehyde.[14][16]
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Caption: The Vilsmeier-Haack reaction workflow.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation[17]

Dissolve the electron-rich aromatic substrate in DMF at 0 °C.

Add (Chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent) to the

solution.

Allow the reaction to stir and warm to room temperature for several hours.

Quench the reaction at 0 °C by adding a solution of sodium acetate in water.

Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

Purify the resulting aldehyde by silica gel column chromatography.

The Bischler-Napieralski Reaction: Synthesis of
Dihydroisoquinolines
The Bischler-Napieralski reaction is a crucial method for the synthesis of 3,4-

dihydroisoquinolines, which are precursors to isoquinolines, a common scaffold in natural

products and pharmaceuticals.[18][19][20][21] The reaction involves the intramolecular

cyclization of a β-arylethylamide in the presence of a dehydrating agent like POCl3 or

phosphorus pentoxide (P2O5).[18][19][20][22]

Mechanism of the Bischler-Napieralski Reaction:

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate,

which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized

product.[19][22]
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Caption: Key steps in the Bischler-Napieralski reaction.

The Leuckart-Wallach Reaction: Reductive Amination
The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and

ketones.[23][24][25] When formamide is used as the nitrogen source and reducing agent, the

reaction is often referred to as the Leuckart reaction.[25] The reaction proceeds by heating the

carbonyl compound with formamide or ammonium formate, leading to the formation of the

corresponding amine, often via an N-formylated intermediate.[23][24][25][26]

Reduction to Methylamines
Formanilides can be selectively reduced to the corresponding N-methylamines. This

transformation is valuable for introducing a methyl group onto an aniline nitrogen. Various

reducing agents can be employed, with sodium borohydride in the presence of certain additives

being a common choice. For instance, a CO2-tuned reduction of N-methylated formanilides

using NaBH4 has been reported to give good to excellent yields of tertiary amines.[27][28]

Another method involves the reduction of N-substituted carbonylimidazoles, which proceeds

through a formamide intermediate, using a NaBH4/I2 system.[29]

Dehydration to Isocyanides
Dehydration of formanilides is a classic method for the synthesis of isocyanides (isonitriles).[1]

[2] This reaction is typically carried out using a strong dehydrating agent such as phosphorus

oxychloride or phosgene. Phenyl isocyanide, a product of formanilide dehydration, is a useful

reagent in its own right, particularly in coordination chemistry.[1]
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The Formanilide Group as a Directing Group in
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the formanilide group acts as an ortho-,

para-directing group.[8] The nitrogen lone pair can be delocalized into the aromatic ring,

increasing the electron density at the ortho and para positions and thereby activating them

towards electrophilic attack.[30][31][32]

However, the formamido group (-NHCHO) is a less powerful activating group than a simple

amino (-NH2) or alkylamino (-NHR) group. This is because the electron-withdrawing nature of

the adjacent carbonyl group competes for the nitrogen's lone pair of electrons through

resonance. This moderating effect is often advantageous, as it can prevent polysubstitution and

other side reactions that are common with highly activated anilines.[33] The steric bulk of the

formyl group can also favor substitution at the less hindered para position over the ortho

positions.[8]

Applications in Medicinal Chemistry and Materials
Science
The versatile reactivity of the formanilide functional group makes it a valuable intermediate in

the synthesis of a wide range of molecules with important applications.

Medicinal Chemistry: The formanilide moiety is a common building block in the synthesis of

pharmaceuticals. Its ability to participate in cyclization reactions like the Bischler-Napieralski

reaction is key to constructing heterocyclic scaffolds found in many biologically active

compounds.[1][18]

Agrochemicals: Formanilides are precursors to various agrochemicals, including fungicides

such as mepanipyrim.[1][2][3]

Materials Science: The formanilide group can be incorporated into more complex molecular

architectures that are of interest in materials science due to their unique three-dimensional

structures and potential for novel properties.[1] For example, tris(4-formylphenyl)amine, a

key building block in materials chemistry, can be synthesized via the Vilsmeier-Haack

reaction.
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Conclusion
The formanilide functional group is a workhorse of modern organic synthesis, offering a rich

and predictable reactivity that has been exploited in a multitude of synthetic strategies. From its

role in classic name reactions to its utility as a moderately activating and directing group, the

formanilide moiety provides chemists with a powerful tool for the construction of complex

molecules. A thorough understanding of its synthesis, reactivity, and the underlying mechanistic

principles is essential for researchers, scientists, and drug development professionals seeking

to leverage this versatile functional group in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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